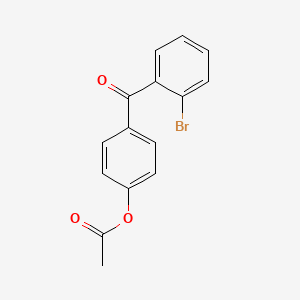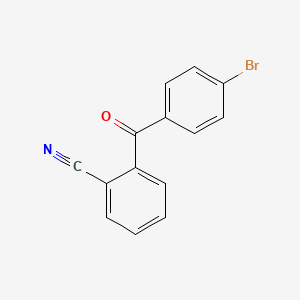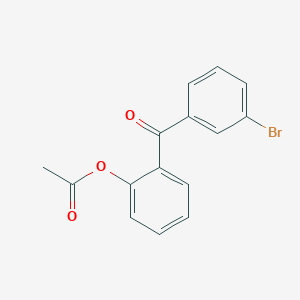
4-Acetoxy-2'-bromobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of bromination and acetoxylation reactions. For instance, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid involved bromination in acetic acid, which is a common solvent and reagent in acetylation reactions . Although the exact synthesis of 4-Acetoxy-2'-bromobenzophenone is not described, similar synthetic strategies could potentially be applied, such as bromination of the corresponding phenol followed by acetylation of the hydroxyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using X-ray crystallography, as demonstrated in the analysis of 6β,12β-dihydroxy-3E,7E-dolabelladiene 6-p-bromobenzoate . The crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, shows that the bromine atom can be rotationally disordered and that the acetyl group remains essentially planar . These findings suggest that in this compound, similar structural features such as planarity of the acetoxy group and potential rotational disorder of the bromine atom could be expected.
Chemical Reactions Analysis
The chemical reactions of brominated phenolic compounds can be complex due to the presence of reactive functional groups. The papers do not directly address the reactivity of this compound, but they do provide examples of how brominated compounds can participate in further chemical transformations. For example, the synthesis of an oxovanadium(V) complex from a benzohydrazone compound demonstrates the potential for brominated compounds to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The crystal structure analysis of 2-bromoacetoxybenzoic acid reveals that the presence of a bromine atom can influence the molecular conformation and potentially affect properties such as solubility and melting point . Additionally, the urease inhibitory activity of the oxovanadium complex suggests that brominated compounds can exhibit significant biological activity, which could be relevant for the pharmacological properties of this compound .
Wissenschaftliche Forschungsanwendungen
Environmental Implications and Antioxidant Properties
Bromophenols, including derivatives of 4-Acetoxy-2'-bromobenzophenone, have been studied for their antioxidant properties and potential environmental impact. For instance, bromophenols isolated from marine algae have demonstrated potent radical scavenging activity, suggesting their application as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012). Additionally, the analysis of environmental water samples for hydroxylated benzophenone UV absorbers highlights the environmental relevance of bromophenones, including their distribution and behavior in aquatic systems (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).
Supramolecular Chemistry and Photophysics
Research into the electrochemical behavior of bromobenzophenones, closely related to this compound, in the presence of cyclodextrins, reveals their significance in supramolecular chemistry and photophysics. These studies provide insights into the reactivity and stabilization of aromatic carbonyl compounds, offering pathways to new materials and sensors (Amatore, Buriez, Labbé, & Verpeaux, 2008).
Anticancer and Biological Evaluations
Bromophenol derivatives have been evaluated for their biological activities, including anticancer and enzyme inhibition properties. Synthesized bromophenols have shown promising results as carbonic anhydrase inhibitors, which could have implications in medical and pharmaceutical research (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).
Synthesis and Chemical Transformations
The synthesis and characterization of bromophenol derivatives, including studies on their photophysical properties and reactions, contribute to our understanding of their chemical behavior and potential applications in designing new molecules and materials (Moorthy & Samanta, 2007).
Eigenschaften
IUPAC Name |
[4-(2-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPADGRBOLMGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641697 |
Source


|
| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-44-2 |
Source


|
| Record name | Methanone, [4-(acetyloxy)phenyl](2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














